molecular formula C10H11N3O3 B6141849 methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 71290-72-7

methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B6141849
CAS RN: 71290-72-7
M. Wt: 221.21 g/mol
InChI Key: KBDFIZVFNOVMMS-UHFFFAOYSA-N
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Description

“Methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a chemical compound with the CAS Number: 71290-72-7 . It has a molecular weight of 221.22 . It is in powder form .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines has been a topic of interest for many researchers . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The IUPAC name of the compound is “methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” and its Inchi Code is "1S/C10H11N3O3/c1-5-4-6(10(15)16-3)7-8(11-5)13(2)12-9(7)14/h4H,1-3H3,(H,12,14)" .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 221.22 .

Scientific Research Applications

Methyl-PDP has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a building block in the synthesis of organic compounds, and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. In addition, methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate has been studied for its potential applications in biochemistry and medicine, such as its ability to modulate the activity of enzymes, proteins, and other biological molecules.

Mechanism of Action

The mechanism of action of methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate is not fully understood. However, it is thought to act as a ligand that binds to metal ions, such as iron, copper, and zinc, and modulates their activity. It is also thought to interact with proteins and other biological molecules, altering their function and activity.
Biochemical and Physiological Effects
Methyl-PDP has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other biological molecules, and to have anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Methyl-PDP has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate also has some limitations. It is not very stable in air and light, and it is not very soluble in some solvents, such as hexane and chloroform.

Future Directions

Given the wide range of potential applications for methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate, there are many future directions for research. One potential direction is to further explore its potential as a ligand in coordination chemistry, as well as its potential as a catalyst in organic reactions. Additionally, further research could be done to explore its potential applications in biochemistry and medicine, such as its ability to modulate the activity of enzymes, proteins, and other biological molecules. Further research could also be done to explore its potential anti-inflammatory and anti-oxidant properties, as well as its potential to inhibit the growth of certain cancer cells. Finally, research could be done to explore the mechanisms of action of this compound, as well as to develop new methods of synthesis.

Synthesis Methods

Methyl-PDP can be synthesized through a variety of methods. The most common method is the condensation reaction between 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine and methyl chloroformate. This reaction is carried out in an inert atmosphere and requires an acid catalyst. Other methods of synthesis include the reaction of benzoyl chloride with 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine, the reaction of 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine and methyl acrylate, and the reaction of 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine and methyl acetate.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5-4-6(10(15)16-3)7-8(11-5)13(2)12-9(7)14/h4H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDFIZVFNOVMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NN(C2=N1)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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